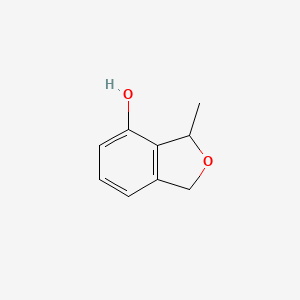

3-Methyl-1,3-dihydro-2-benzofuran-4-ol

Description

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3-methyl-1,3-dihydro-2-benzofuran-4-ol |

InChI |

InChI=1S/C9H10O2/c1-6-9-7(5-11-6)3-2-4-8(9)10/h2-4,6,10H,5H2,1H3 |

InChI Key |

ABBKPTPIAQQVKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CO1)C=CC=C2O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 3-methyl-1,3-dihydro-2-benzofuran-4-ol exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Non-Small Cell Lung Cancer : A study synthesized several 3-methylbenzofuran derivatives and evaluated their effects on A549 and NCI-H23 cell lines. The most active compounds showed IC50 values ranging from 1.48 to 47.02 µM against A549 cells and from 0.49 to 68.9 µM against NCI-H23 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | A549 | 1.48 |

| 15a | NCI-H23 | 0.49 |

| 16a | NCI-H23 | 68.9 |

Antimicrobial Properties

The antimicrobial potential of benzofuran derivatives, including this compound, has been explored extensively:

- Antimycobacterial Activity : Compounds derived from benzofurans have shown promising activity against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 2 µg/mL .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 4 | M. tuberculosis H37Rv | 2 |

| Compound 3 | M. tuberculosis H37Rv | 8 |

Fragrance Applications

The compound is also recognized for its olfactory properties and is utilized in the fragrance industry:

Fragrance Enhancement

3-Methyl-benzofuran derivatives are incorporated into perfume formulations to enhance or modify fragrances due to their complex odor profiles . They are used in a variety of products including:

- Perfumes

- Colognes

- Personal care products (soaps, shower gels)

- Fabric care products

Case Study: Fragrance Composition

A patent describes the use of 3-methyl-benzofuran-5-ol in fragrance compositions, demonstrating its ability to improve the complexity and quality of scents in consumer products .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions:

Oxa-Mannich Reaction

Recent studies have reported the use of intramolecular oxa-Mannich reactions to synthesize derivatives of this compound efficiently without the need for metal catalysts . This method allows for the generation of complex structures that can be further explored for biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s closest structural analogs include paecilocins (e.g., paecilocin B) and substituted phthalides (e.g., 3-methoxy-3-(4-phenylphenyl)-2-benzofuran-1-one). Key differences in substituents and their implications are summarized below:

Table 1: Structural Comparison of 3-Methyl-1,3-dihydro-2-benzofuran-4-ol and Analogs

Key Observations :

Reactivity and Stability Considerations

Benzofuran derivatives often undergo dimerization or oxidation due to their conjugated systems. For example, 3-methyl-1,2-xylylene (a related benzannulated compound) exhibits temperature-dependent dimerization kinetics, as shown in Table A-1 to A-5 .

Preparation Methods

Q & A

Basic: What are the most effective synthetic routes for 3-methyl-1,3-dihydro-2-benzofuran-4-ol, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via cascade [3,3]-sigmatropic rearrangements followed by aromatization, as demonstrated for structurally related benzofuran derivatives. Key steps include:

- Reagent selection : Use 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent to stabilize intermediates and enhance regioselectivity .

- Oxidants : 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is effective for oxidative cyclization under mild conditions .

- Validation : Confirm product purity and structure using / NMR and high-resolution mass spectrometry (HRMS) .

Optimization strategy : Vary temperature (room temperature to 50°C) and stoichiometric ratios (e.g., 1.2–2.0 eq. of DDQ) to maximize yields (>70%) .

Advanced: How do hydrogen-bonding patterns influence the crystallographic behavior of this compound?

Answer:

The hydroxyl and ether groups in the compound participate in directed hydrogen-bonding networks , which can be analyzed using graph set notation (e.g., , ) to predict crystal packing .

- Experimental approach : Perform single-crystal X-ray diffraction and compare observed H-bond motifs (e.g., intramolecular vs. intermolecular) with computational models (DFT or molecular dynamics).

- Impact on stability : Strong intermolecular H-bonds (e.g., O–H···O) correlate with higher melting points and reduced hygroscopicity .

Basic: What analytical techniques are recommended for quantifying this compound in environmental matrices?

Answer:

Solid-phase extraction (SPE) coupled with LC-MS/MS is optimal:

- SPE protocol : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2-propanol:methanol (1:1, v/v) after sample acidification (pH 2–3 with HCl) .

- LC conditions : C18 column, gradient elution (methanol/water + 0.1% formic acid), and MRM transitions for specificity .

- Sensitivity : Achieve detection limits of 0.1–1 ng/L by spiking deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects .

Advanced: How can kinetic data resolve contradictions in the degradation pathways of this compound under varying temperatures?

Answer:

Arrhenius analysis of time-resolved NMR data (e.g., in CHCN at 24.6–44.9°C) provides activation parameters:

| Temperature (°C) | Rate Constant (s) |

|---|---|

| 24.6 | |

| 35.4 | |

| 44.9 | |

| Interpretation : A linear Arrhenius plot () confirms a single dominant degradation mechanism (e.g., hydrolysis or radical-mediated cleavage). Deviations suggest competing pathways, requiring further isotopic labeling or trapping experiments . |

Basic: What spectral discrepancies commonly arise during structural elucidation of benzofuran derivatives, and how are they resolved?

Answer:

Common issues include:

- Overlapping signals : In NMR, aromatic protons (6.5–7.5 ppm) and diastereotopic methylene protons (2.5–4.0 ppm) may overlap. Use -DEPT or 2D NMR (HSQC, HMBC) for assignment .

- Mass spectrometry : Fragmentation patterns (e.g., loss of –CH or –OH) can mimic isomers. Compare with synthetic standards or use ion mobility spectrometry (IMS) for differentiation .

Advanced: How can regioselectivity be controlled in the functionalization of this compound?

Answer:

Regioselectivity is governed by electronic and steric effects :

- Electron-rich sites : The para position to the hydroxyl group is more reactive in electrophilic substitutions (e.g., nitration, halogenation). Use DFT calculations (NPA charges) to predict reactivity .

- Steric hindrance : Bulky substituents (e.g., tert-butyl) at the 3-methyl group direct reactions to the less hindered 5-position .

Experimental validation : Perform competitive reactions with isotopically labeled substrates and analyze ratios via GC-MS .

Basic: What are the best practices for detecting this compound in wastewater treatment studies?

Answer:

Follow EPA Method 1694 adaptations:

- Sampling : Collect 24-hour composite influent/effluent samples using ISCO 3700 samplers (4°C storage, –18°C preservation) .

- Matrix effects : Spike with 4-chloro-3-methylphenol-d2 as a surrogate to quantify recovery rates (target: 70–120%) .

- Quality control : Include procedural blanks and duplicate samples to monitor contamination and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.